1-(1,3-Thiazol-4-yl)pentan-1-amine
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Overview
Description
1-(1,3-Thiazol-4-yl)pentan-1-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. This particular compound has a thiazole ring substituted at the 4-position with a pentan-1-amine group. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-amine typically involves the reaction of thiazole derivatives with appropriate amine precursors. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with a pentan-1-amine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher efficiency and yield. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-4-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(1,3-Thiazol-4-yl)pentan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-yl)propan-1-amine: Another thiazole derivative with similar biological activities.
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
1-(1,3-Thiazol-4-yl)pentan-1-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its pentan-1-amine group provides additional functional versatility, making it valuable for various applications .
Properties
Molecular Formula |
C8H14N2S |
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Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)pentan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-2-3-4-7(9)8-5-11-6-10-8/h5-7H,2-4,9H2,1H3 |
InChI Key |
CLCVEASSIUKDNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CSC=N1)N |
Origin of Product |
United States |
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